molecular formula C27H38N2O+2 B1206144 4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

Cat. No.: B1206144
M. Wt: 406.6 g/mol
InChI Key: ZAEXMNKDGJNLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

  • BW284C51 undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions are specific to the desired modifications.
  • Major products formed depend on the reaction type and functional groups involved.
  • Scientific Research Applications

  • Mechanism of Action

    • BW284C51 inhibits acetylcholinesterase, leading to increased acetylcholine levels at synapses.
    • Molecular targets include the active site of acetylcholinesterase.
    • Pathways involved relate to cholinergic neurotransmission.
  • Comparison with Similar Compounds

    • BW284C51’s uniqueness lies in its dual role as an acetylcholinesterase inhibitor and a nicotinic antagonist.
    • Similar compounds include other acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine) and nicotinic antagonists (e.g., mecamylamine).

    Remember that BW284C51 is toxic, and safety precautions should be followed when handling it .

    Properties

    Molecular Formula

    C27H38N2O+2

    Molecular Weight

    406.6 g/mol

    IUPAC Name

    [4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium

    InChI

    InChI=1S/C27H38N2O/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3/q+2

    InChI Key

    ZAEXMNKDGJNLTA-UHFFFAOYSA-N

    SMILES

    C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C

    Canonical SMILES

    C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C

    Synonyms

    Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide
    BW 284 C 51
    BW-284-C-51
    BW284C51

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
    Reactant of Route 2
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
    Reactant of Route 3
    Reactant of Route 3
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
    Reactant of Route 4
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
    Reactant of Route 5
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
    Reactant of Route 6
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

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